molecular formula C10H10FNO B12096843 (R)-4-(4-Fluorophenyl)pyrrolidin-2-one

(R)-4-(4-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B12096843
M. Wt: 179.19 g/mol
InChI Key: JIQYWLZCHCBUSG-QMMMGPOBSA-N
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Description

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one is an organic compound belonging to the class of phenylpyrrolidines. This compound features a pyrrolidine ring substituted with a 4-fluorophenyl group at the 4-position and a ketone group at the 2-position. It is a chiral molecule with the (4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-pyrrolidine-2-one.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-2-one in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield (4R)-4-(4-fluorophenyl)pyrrolidin-2-one.

Industrial Production Methods

Industrial production of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one stands out due to its specific (4R) configuration and the presence of the 4-fluorophenyl group. These structural features contribute to its unique binding properties and biological activity, distinguishing it from other phenylpyrrolidine derivatives.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

JIQYWLZCHCBUSG-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC=C(C=C2)F

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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